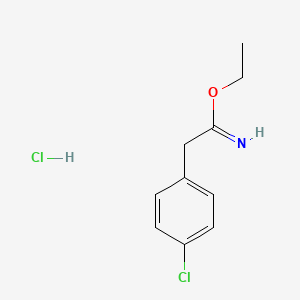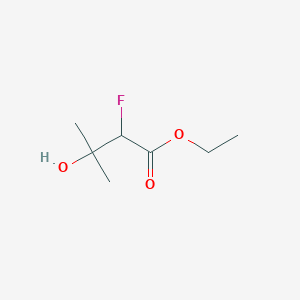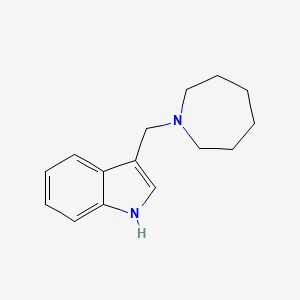
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and an ethanecarboximidate moiety, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: Its structural features allow for the design of molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride
- Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride
- Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride
Comparison: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and biological activity. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound exhibits distinct chemical and biological properties, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFEGOTKUGIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)


![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
![Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2926748.png)



